REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.O.O.[Sn](Cl)Cl>CCOC(C)=O>[Br:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
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0.99 g
|
Type
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reactant
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Smiles
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BrC1=NC=C(C=C1[N+](=O)[O-])Br
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon complete addition of the reducing agent
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Type
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TEMPERATURE
|
Details
|
the reaction was cooled to rt
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Type
|
WASH
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Details
|
washed with 1M NaOH, water, and brine
|
Type
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DRY_WITH_MATERIAL
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Details
|
After drying over anhydrous sodium sulfate and filtration
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under reduced pressure
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |